Cas no 87310-12-1 (pelargonicn acid, nonyl ester)

pelargonicn acid, nonyl ester structure
pelargonicn acid, nonyl ester structure
Product Name:pelargonicn acid, nonyl ester
Numero CAS:87310-12-1
MF:C18H36O2
MW:284.477246284485
CID:861445
PubChem ID:522874
Update Time:2024-03-01

pelargonicn acid, nonyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • pelargonicn acid, nonyl ester
    • nonyl nonan-1-oate
    • nonyl nonanoate
    • Nonanoic acid 1-nonyl ester
    • Inchi: 1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
    • Chiave InChI: WWDHABCVIVMHKP-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCCCCCC)OCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 284.271530387g/mol
  • Massa monoisotopica: 284.271530387g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 16
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.6
  • Superficie polare topologica: 26.3Ų

pelargonicn acid, nonyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium bromide ,  Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  3 - 3.5 h, 65 - 70 °C
Riferimento
Selective oxidation of primary alkanols into the "symmetrical" esters with the H2O2-MBr-HCl system
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2011, 60(2), 310-312

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Methanol ;  18 - 20 h, 20 °C
Riferimento
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Toluene ;  5 min, 30 °C
1.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  1 h, 30 °C
1.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Riferimento
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ;  20 h, 5 MPa, 100 °C
Riferimento
Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions
Lu, Sheng-Mei; et al, ACS Catalysis, 2022, 12(15), 9238-9243

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Riferimento
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  Ozone Solvents: Dichloromethane
Riferimento
Synthesis of dibromoolefins via a tandem ozonolysis-dibromoolefination reaction
Brown, Brenna Arlyce; et al, Tetrahedron Letters, 2013, 54(8), 792-795

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dimethylformamide ,  Water ;  2 h, rt
Riferimento
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cesium manganese oxide ;  48 h, 150 °C
Riferimento
Aerobic Self-Esterification of Alcohols Assisted by Mesoporous Manganese and Cobalt Oxide
Moharreri, Ehsan ; et al, ChemCatChem, 2019, 11(15), 3413-3422

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Potassium iodide ,  4-Acetamido-TEMPO Catalysts: 2,6-Lutidine Solvents: Dichloromethane ,  Water ;  pH 8.6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Riferimento
One-pot electrochemical synthesis of acid anhydrides from alcohols
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2017, 87(11), 2733-2735

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Sulfuric acid ,  Sodium bromate Solvents: Water ;  2.5 h, rt; 24 h, rt
Riferimento
Oxidative esterification of primary alcohols at room temperature under aqueous medium
Reddy, N. Naresh Kumar; et al, Synthetic Communications, 2018, 48(13), 1663-1670

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Catalysts: Bis(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)bis[(1,2,3-η)-2-methyl-2-… Solvents: Toluene ;  12 h, 70 °C; 70 °C → rt
1.2 24 h, 125 °C
Riferimento
N-Formylation of Amines by Methanol Activation
Ortega, Nuria; et al, Organic Letters, 2013, 15(7), 1776-1779

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Water ;  18 - 20 h, 20 °C
Riferimento
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: Iodine ,  4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  3 h, 20 - 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Oxidative dimerization of alcohols in the presence of nitroxyl radical-iodine catalytic system
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2016, 86(11), 2423-2426

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: (Trifluoromethyl)benzene ;  24 h, 1 atm, 60 °C
Riferimento
Non-plasmonic metal nanoparticles as visible light photocatalysts for the selective oxidation of aliphatic alcohols with molecular oxygen at near ambient conditions
Tana, Tana; et al, Chemical Communications (Cambridge, 2016, 52(77), 11567-11570

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Iodine Catalysts: 4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  20 - 22 °C; 3 h, 20 - 22 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ;  5 min, 20 - 22 °C
Riferimento
A TEMPO-like nitroxide combined with an alkyl-substituted pyridine: An efficient catalytic system for the selective oxidation of alcohols with iodine
Kashparova, Vera P.; et al, Tetrahedron Letters, 2017, 58(36), 3517-3521

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Toluene ;  5 min, rt
1.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  2 h, 80 °C; 80 °C → 110 °C
1.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine ;  110 °C
2.1 Solvents: Toluene ;  5 min, 30 °C
2.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  1 h, 30 °C
2.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Riferimento
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ,  Water ;  65 - 70 °C; 7 - 9 h, 65 - 70 °C
Riferimento
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Pyridine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  4 h, rt
Riferimento
Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases
Bobbitt, James M.; et al, Journal of Organic Chemistry, 2014, 79(3), 1055-1067

pelargonicn acid, nonyl ester Raw materials

pelargonicn acid, nonyl ester Preparation Products

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd